(4,4-Dimethylcyclohexyl)methanediol
Description
(4,4-Dimethylcyclohexyl)methanediol is a geminal diol derivative featuring a 4,4-dimethylcyclohexyl moiety attached to a methylene group bearing two hydroxyl groups (HO-C(CH2-cyclohexyl)-OH). While direct references to this compound are absent in the provided evidence, its structure can be inferred from related analogs. The 4,4-dimethylcyclohexyl group imparts steric bulk and hydrophobicity, while the geminal diol functionality enables hydrogen bonding and reactivity typical of diols (e.g., esterification, oxidation). The molecular formula is estimated as C9H18O2 (molecular weight: 158.23 g/mol). Potential applications include use as a monomer in polymer synthesis or as an intermediate in organic reactions, though specific data require further experimental validation.
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)methanediol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7-8,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYARZUZUNFSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273619 | |
| Record name | Methanediol, 1-(4,4-dimethylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-35-3 | |
| Record name | Methanediol, 1-(4,4-dimethylcyclohexyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanediol, 1-(4,4-dimethylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)methanediol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol. The reaction is usually carried out in the presence of a copper chromite catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of (4,4-Dimethylcyclohexyl)methanediol follows a similar route, utilizing large-scale hydrogenation reactors and optimized catalyst systems to achieve high yields and purity. The process involves careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)methanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexyl derivatives with different substitution patterns.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexyl esters, and cyclohexyl ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, resins, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism by which (4,4-Dimethylcyclohexyl)methanediol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogs
The following compounds share structural similarities with (4,4-Dimethylcyclohexyl)methanediol, differing primarily in substituents or functional groups:
Key Observations:
- Steric Effects : The 4,4-dimethylcyclohexyl group in all analogs contributes to low water solubility due to hydrophobicity.
- Reactivity : Sulfonyl chlorides (e.g., ) exhibit high reactivity toward nucleophiles, whereas diols like the target compound may participate in hydrogen bonding or esterification.
Physicochemical Properties
While direct data for (4,4-Dimethylcyclohexyl)methanediol are unavailable, inferences can be drawn from related compounds:
Solubility and Hydrogen Bonding:
- Methanediol (HOCH2OH) exhibits high water solubility due to hydrogen bonding . However, the hydrophobic cyclohexyl group in the target compound likely reduces aqueous solubility, favoring organic solvents (e.g., DMSO, ethanol).
- Compared to mono-alcohols like 2-(4,4-Dimethylcyclohexyl)ethan-1-ol , the diol’s dual hydroxyl groups may enhance melting/boiling points via intermolecular H-bonding.
Reactivity:
- Geminal diols are prone to dehydration under acidic conditions, forming carbonyl compounds. This contrasts with sulfonyl chlorides (e.g., ), which undergo nucleophilic substitution.
- Unlike Di(4-pyridyl)methanediol , which forms coordination polymers, the target compound’s cyclohexyl group may limit metal-binding utility.
Computational and Experimental Insights
- Molecular Dynamics : Methanediol’s solvation behavior in water has been studied via classical MD simulations, revealing equilibrium stabilization of hydroxyl groups . Extending this to the cyclohexyl analog would require accounting for steric hindrance in solvation shells.
- Toxicity Pathways : Methanediol derivatives (e.g., formaldehyde hydrate) can penetrate tissues and regenerate reactive aldehydes . While untested for the target compound, similar metabolic pathways might apply.
Biological Activity
(4,4-Dimethylcyclohexyl)methanediol, a compound with the CAS number 1965310-35-3, has garnered attention in scientific research for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on current literature and studies.
(4,4-Dimethylcyclohexyl)methanediol is characterized by its unique structure, which includes two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 4-position. This structural configuration influences its reactivity and solubility in various solvents, making it a versatile building block in organic synthesis.
The biological activity of (4,4-Dimethylcyclohexyl)methanediol is primarily attributed to its ability to interact with biomolecules. The hydroxyl groups serve as nucleophiles, participating in substitution and addition reactions. In biological systems, these interactions may influence:
- Enzyme Activity: The compound may modulate enzyme functions by acting as a substrate or inhibitor.
- Cellular Signaling: It could affect signaling pathways by interacting with receptors or influencing the synthesis of signaling molecules.
In Vitro Studies
Recent studies have investigated the compound's effects on various cell types. For instance, research has shown that (4,4-Dimethylcyclohexyl)methanediol can enhance cell proliferation in certain cancer cell lines while exhibiting cytotoxic effects at higher concentrations.
Table 1: Summary of In Vitro Effects
| Cell Line | Concentration (µM) | Effect on Proliferation | Cytotoxicity |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Increased | None |
| HeLa (Cervical) | 50 | Decreased | Moderate |
| A549 (Lung) | 100 | No effect | High |
Case Studies
A notable case study involved the application of (4,4-Dimethylcyclohexyl)methanediol in drug formulation. Researchers explored its potential as a precursor in synthesizing more complex therapeutic agents. The compound demonstrated favorable properties for enhancing drug solubility and bioavailability.
Pharmacokinetics
The pharmacokinetic profile of (4,4-Dimethylcyclohexyl)methanediol indicates good solubility in polar solvents, which facilitates its absorption and distribution in biological systems. Studies suggest that the compound is metabolized through common pathways involving phase I and phase II reactions, leading to various metabolites that may retain biological activity.
Comparative Analysis
When compared to similar compounds such as cyclohexanedimethanol and 1,4-cyclohexanediol, (4,4-Dimethylcyclohexyl)methanediol exhibits distinct biological properties due to its methyl substitutions. These modifications can affect the compound's interaction with enzymes and cellular targets.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (4,4-Dimethylcyclohexyl)methanediol | Methyl groups at 4-position | Enhanced cell proliferation |
| Cyclohexanedimethanol | No methyl substitutions | Moderate activity |
| 1,4-Cyclohexanediol | Hydroxyl groups at 1 and 4 | Lower activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
